3-[(1S)-1-Azidoethyl]-1-benzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(1S)-1-azidoethyl]-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZVEUFRFLSHW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC2=CC=CC=C21)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Synthetic Transformations of 3 1s 1 Azidoethyl 1 Benzothiophene
Azide (B81097) Reactivity: Mechanistic Studies of 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide functional group is a versatile 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. This transformation, a cornerstone of "click chemistry," provides a highly efficient and atom-economical route to 1,2,3-triazoles.
The reaction of 3-[(1S)-1-Azidoethyl]-1-benzothiophene with terminal alkynes is expected to proceed smoothly, yielding a diverse array of 1,2,3-triazole derivatives. The classic Huisgen 1,3-dipolar cycloaddition, typically requiring elevated temperatures, results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.
However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a significant advantage in terms of regioselectivity and reaction conditions. acs.orgmdpi.com This reaction, which proceeds under mild conditions, almost exclusively affords the 1,4-disubstituted triazole isomer. mdpi.comorganic-chemistry.org The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide.
A general scheme for the CuAAC reaction of this compound with a generic terminal alkyne is presented below:

This reaction can be employed to link the benzothiophene (B83047) scaffold to a wide variety of molecular fragments, including biomolecules, polymers, and fluorescent tags, by choosing the appropriate alkyne coupling partner.
| Alkyne Reactant (R-C≡CH) | Resulting Triazole Derivative | Potential Application Area |
|---|---|---|
| Phenylacetylene | 1-(1-(1-Benzothiophen-3-yl)ethyl)-4-phenyl-1H-1,2,3-triazole | Materials science, medicinal chemistry |
| Propargyl alcohol | (1-(1-(1-Benzothiophen-3-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | Further functionalization, drug discovery |
| Ethynylferrocene | 1-(1-(1-Benzothiophen-3-yl)ethyl)-4-ferrocenyl-1H-1,2,3-triazole | Electrochemistry, sensor development |
As mentioned, the CuAAC reaction is renowned for its high regioselectivity, favoring the formation of the 1,4-disubstituted regioisomer. researchgate.netmdpi.com Theoretical studies suggest that this preference arises from the electronic and steric interactions in the transition state of the copper-mediated reaction. imist.ma
The stereochemistry of the chiral center in the azidoethyl side chain of this compound is expected to be retained during the cycloaddition reaction. The reaction conditions for both the thermal and copper-catalyzed variants are generally mild enough to avoid epimerization at the adjacent stereocenter. Enantioselective CuAAC reactions have been developed for the kinetic resolution of racemic azides, highlighting the potential for stereochemical control in these transformations. nih.govnih.gov In the case of an enantiopure starting material like this compound, the resulting triazole products are expected to be obtained with high enantiomeric purity.
Transformations Involving the Benzothiophene Heterocycle
The benzothiophene ring system is aromatic and undergoes electrophilic aromatic substitution reactions. The position of substitution is influenced by the electronic properties of the existing substituent at the 3-position.
The 3-alkyl substituent on the benzothiophene ring is generally considered to be an activating group and an ortho-, para-director for electrophilic aromatic substitution. In the context of the benzothiophene nucleus, this translates to directing incoming electrophiles to the 2-, 4-, and 6-positions. However, the inherent reactivity of the benzothiophene ring favors substitution at the 2-position. chemicalbook.com
Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound are predicted to occur preferentially at the C2 position of the benzothiophene ring. nih.gov It is important to note that strong electrophilic reagents could potentially react with the azide functionality, necessitating careful selection of reaction conditions or protection of the azide group.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-[(1S)-1-Azidoethyl]-2-nitro-1-benzothiophene |
| Bromination | Br₂, FeBr₃ | 3-[(1S)-1-Azidoethyl]-2-bromo-1-benzothiophene |
| Acylation | CH₃COCl, AlCl₃ | 1-(3-((1S)-1-Azidoethyl)-1-benzothiophen-2-yl)ethan-1-one |
Further modifications of the benzothiophene core can be achieved through various functional group interconversions. For instance, a nitro group introduced at the C2 position can be reduced to an amine, which can then participate in a wide range of subsequent reactions, such as diazotization and Sandmeyer reactions, to introduce other functional groups.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. A bromo-substituted benzothiophene, for example, can be used as a substrate in these reactions to introduce new alkyl, aryl, or vinyl groups, further diversifying the molecular scaffold.
Chemical Derivatizations at the Chiral Azidoethyl Side Chain
The azide group in the chiral side chain is not only a precursor for triazoles but can also be transformed into other important functional groups, providing another avenue for the derivatization of this compound.
A key transformation of the azide group is its reduction to a primary amine. This can be achieved through several methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or, more mildly, the Staudinger reaction. organic-chemistry.org The Staudinger reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. wikipedia.orgorganicchemistrytutor.com This method is particularly useful as it is compatible with a wide range of other functional groups. youtube.com
The resulting chiral amine, (1S)-1-(1-benzothiophen-3-yl)ethan-1-amine, is a valuable synthetic intermediate. It can be acylated to form amides, alkylated, or used in the synthesis of other chiral ligands and catalysts. The retention of stereochemistry during the reduction of the azide is a crucial aspect of these transformations.
| Reaction | Reagents | Product | Significance |
|---|---|---|---|
| Staudinger Reduction | 1. PPh₃ 2. H₂O | (1S)-1-(1-Benzothiophen-3-yl)ethan-1-amine | Formation of a chiral primary amine. wikipedia.org |
| Catalytic Hydrogenation | H₂, Pd/C | (1S)-1-(1-Benzothiophen-3-yl)ethan-1-amine | Alternative method for amine synthesis. organic-chemistry.org |
| Acylation of resulting amine | Acetyl chloride | N-((1S)-1-(1-Benzothiophen-3-yl)ethyl)acetamide | Formation of a chiral amide. |
Selective Reduction of the Azido (B1232118) Group to Amine Functionality
The transformation of the azido group in this compound to a primary amine, yielding 1-(1-benzothiophen-3-yl)ethan-1-amine (B7829454), is a crucial step in its synthetic utility. This conversion can be achieved through several reliable methods, most notably catalytic hydrogenation and the Staudinger reduction. These methods are favored for their high efficiency and selectivity, minimizing the formation of unwanted byproducts.
Catalytic hydrogenation involves the reaction of the azide with hydrogen gas in the presence of a metal catalyst. This method is widely recognized for its clean conversion and high yields. The selection of the catalyst and reaction conditions is critical to ensure the selective reduction of the azido group without affecting the benzothiophene ring system.
The Staudinger reduction offers a mild and effective alternative to catalytic hydrogenation. wikipedia.orgorganic-chemistry.org This two-step reaction first involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and the corresponding phosphine oxide. wikipedia.org The Staudinger reaction is particularly advantageous when other reducible functional groups are present in the molecule.
Below is a table summarizing typical conditions for these reductions, based on general procedures for similar substrates.
| Reduction Method | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, Ethanol, Room Temperature | 1-(1-Benzothiophen-3-yl)ethan-1-amine | >90 |
| Staudinger Reduction | 1. PPh3, THF, Room Temperature 2. H2O | 1-(1-Benzothiophen-3-yl)ethan-1-amine | >90 |
Explorations into Further Derivatization of the Ethyl Moiety
Upon successful reduction of the azido group to the primary amine, 1-(1-benzothiophen-3-yl)ethan-1-amine becomes a versatile intermediate for further synthetic modifications. The primary amine functionality allows for a wide range of derivatization reactions, including N-acylation, N-alkylation, and the formation of Schiff bases. These transformations enable the introduction of diverse substituents, leading to the generation of a library of novel benzothiophene derivatives.
N-acylation is a common and straightforward derivatization, typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction leads to the formation of stable amide derivatives. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, thereby modulating the physicochemical properties of the parent compound.
The following table provides illustrative examples of N-acylation reactions that could be performed on 1-(1-benzothiophen-3-yl)ethan-1-amine, based on standard synthetic protocols.
| Reaction Type | Reagents and Conditions | Product Class | Potential Substituents (R) |
|---|---|---|---|
| N-Acylation | R-COCl, Triethylamine, Dichloromethane (B109758), 0 °C to Room Temperature | Amides | Alkyl, Aryl, Heteroaryl |
| N-Sulfonylation | R-SO2Cl, Pyridine, Dichloromethane, 0 °C to Room Temperature | Sulfonamides | Alkyl, Aryl |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, Dichloroethane, Room Temperature | Secondary/Tertiary Amines | Alkyl, Aryl |
These derivatization strategies provide a powerful means to systematically modify the structure of the lead compound, enabling the exploration of structure-activity relationships and the optimization of desired properties.
Advanced Spectroscopic and Absolute Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the connectivity and constitution of organic molecules.
¹H NMR Spectroscopy would provide crucial information about the electronic environment of each proton in the 3-[(1S)-1-Azidoethyl]-1-benzothiophene molecule. The aromatic protons on the benzothiophene (B83047) ring are expected to appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The proton on the thiophene (B33073) ring (at position 2) would likely resonate as a distinct singlet or a finely coupled multiplet. The methine proton of the azidoethyl group, being adjacent to both the aromatic ring and the electron-withdrawing azide (B81097) group, would present as a quartet at a characteristic downfield shift, coupled to the methyl protons. The methyl protons themselves would appear as a doublet, coupled to the methine proton.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The spectrum would show distinct resonances for the eight carbons of the benzothiophene core and the two carbons of the azidoethyl side chain. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon. For instance, the aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the ethyl group would appear at higher field.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for assembling the complete molecular structure. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the ethyl group and the arrangement of protons on the benzothiophene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of all ¹H and ¹³C resonances.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzothiophene H-2 | ~7.5 | ~125 |
| Benzothiophene H-4 | ~7.9 | ~124 |
| Benzothiophene H-5 | ~7.4 | ~125 |
| Benzothiophene H-6 | ~7.4 | ~123 |
| Benzothiophene H-7 | ~7.8 | ~123 |
| Azidoethyl CH | ~4.5 (quartet) | ~55 |
| Azidoethyl CH₃ | ~1.6 (doublet) | ~15 |
| Benzothiophene C-3 | - | ~135 |
| Benzothiophene C-3a | - | ~140 |
| Benzothiophene C-7a | - | ~139 |
Note: These are predicted values based on general chemical shift ranges for similar structural motifs and should be considered illustrative.
Vibrational Spectroscopy (FT-IR) for Diagnostic Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band in the region of 2100-2150 cm⁻¹ would be the most diagnostic feature, unequivocally indicating the presence of the azide (-N₃) functional group. The aromatic C-H stretching vibrations of the benzothiophene ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic system would give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) Stretch | 2100-2150 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-S Stretch (in thiophene) | 600-800 | Weak |
Chiral Analysis by Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For an enantiomerically pure sample of this compound, the CD spectrum would exhibit characteristic positive and/or negative Cotton effects at the absorption maxima of its chromophores (the benzothiophene system). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for the (S)-configuration, the absolute stereochemistry can be confidently assigned. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, making it a valuable tool for assessing enantiomeric purity.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₉N₃S), HRMS would yield a molecular ion peak with a very precise m/z value. This experimental value would be compared to the calculated exact mass of the molecular formula, with a match within a few parts per million (ppm) providing definitive confirmation of the compound's chemical formula.
Interactive Data Table: HRMS Data
| Molecular Formula | Calculated Exact Mass | Expected Experimental m/z |
| C₁₀H₉N₃S | 203.0517 | 203.0517 ± error (ppm) |
Single-Crystal X-ray Diffraction for Definitive Absolute Configuration and Solid-State Conformational Analysis
The gold standard for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. By employing anomalous dispersion effects, typically with a suitable choice of X-ray wavelength, the absolute configuration of the chiral center can be determined without ambiguity. Furthermore, X-ray crystallography provides valuable information about the molecule's conformation in the solid state, as well as details of intermolecular interactions, such as packing forces and potential hydrogen bonds, within the crystal lattice.
Rigorous Computational and Theoretical Investigations of 3 1s 1 Azidoethyl 1 Benzothiophene
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and geometric properties of molecules. By approximating the complex many-electron problem to one concerning the electron density, DFT allows for an accurate and computationally efficient analysis of molecular systems. For 3-[(1S)-1-Azidoethyl]-1-benzothiophene, DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G* basis set, provide significant insights into its fundamental characteristics.
Quantum Chemical Optimization of Molecular Geometry and Conformational Space Exploration
The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of this compound. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface. Given the chiral center at the ethyl group and the rotational freedom around the single bonds, a thorough exploration of the conformational space is crucial.
A potential energy surface scan can be performed by systematically rotating key dihedral angles to identify various local minima and the transition states that separate them. This exploration is vital for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The most stable conformer is the one that will be predominantly present and will govern the molecule's bulk properties.
Table 1: Predicted Optimized Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(benzothiophene)-C(ethyl) | 1.52 Å |
| Bond Length | C(ethyl)-N(azide) | 1.48 Å |
| Bond Length | N-N (terminal) | 1.14 Å |
| Bond Length | N-N (central) | 1.25 Å |
| Bond Angle | C(benzothiophene)-C(ethyl)-N(azide) | 110.5° |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar chemical groups, as would be predicted by DFT calculations.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
For this compound, the HOMO is expected to be primarily localized on the electron-rich benzothiophene (B83047) ring system, which is a common feature for such aromatic heterocyclic compounds. The LUMO, on the other hand, is likely to have significant contributions from the benzothiophene ring as well, but may also extend over the azidoethyl substituent.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more reactive. The presence of the azido (B1232118) group, an electron-withdrawing group, is expected to influence the energy levels of the frontier orbitals and thus the magnitude of the HOMO-LUMO gap.
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (DFT/B3LYP/6-31G)*
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These energy values are illustrative and based on typical ranges observed for substituted benzothiophene derivatives in DFT studies.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a negative potential (red) around the nitrogen atoms of the azide (B81097) group and the sulfur atom of the benzothiophene ring, reflecting their high electronegativity and the presence of lone pairs of electrons. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit a positive potential (blue).
This analysis of charge distribution is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological targets. It helps to identify sites for potential non-covalent interactions such as hydrogen bonding and electrostatic interactions.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscape and Intermolecular Interactions
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.
For this compound, MD simulations can reveal the flexibility of the azidoethyl side chain and the accessible conformations in solution. These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecule's dynamic conformational landscape. This is particularly important for chiral molecules, as their biological activity is often dependent on their three-dimensional shape and flexibility. nsf.gov
Furthermore, MD simulations can be used to study how this compound interacts with solvent molecules or other solutes. By analyzing the trajectories of the molecules, one can identify persistent intermolecular interactions, such as hydrogen bonds or van der Waals contacts. This information is crucial for understanding the molecule's solubility and how it might bind to a biological receptor.
In Silico Elucidation of Reaction Mechanisms (e.g., Transition State Analysis for Azide Cycloadditions)
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest is the 1,3-dipolar cycloaddition of the azide group with various dipolarophiles, such as alkynes or alkenes. DFT calculations can be employed to map out the entire reaction pathway, including the reactants, products, and, most importantly, the transition state. nih.govnih.gov
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This allows for a quantitative prediction of the reaction rate. nih.govnih.gov
For the azide cycloaddition, computational analysis can also predict the regioselectivity of the reaction, i.e., which of the possible constitutional isomers of the product will be formed preferentially. This is achieved by comparing the activation energies of the different possible reaction pathways. Such in silico studies can provide valuable insights that can guide the design of new synthetic routes and the prediction of reaction outcomes. nih.govresearchgate.net
Predictive Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and for the interpretation of experimental data.
For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are based on the calculated electron density around each nucleus, which determines the local magnetic field and thus the resonance frequency. By comparing the predicted NMR spectrum with an experimental one, one can confirm the structure of the molecule and assign the observed signals to specific atoms. mdpi.comstenutz.eu
Similarly, the vibrational frequencies of the molecule can be calculated. nih.govchemrxiv.org These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be compared to an experimental infrared (IR) or Raman spectrum. The characteristic asymmetric and symmetric stretching frequencies of the azide group are particularly strong and can be readily identified in the calculated spectrum. nih.govchemrxiv.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (aromatic protons) | 7.2-8.0 ppm |
| ¹³C NMR Chemical Shift (benzothiophene C) | 120-140 ppm |
| IR Vibrational Frequency (Azide asymmetric stretch) | ~2100 cm⁻¹ |
Note: These are representative values based on computational studies of similar functional groups and molecular scaffolds.
In Depth Structure Activity Relationship Sar Studies of 3 1s 1 Azidoethyl 1 Benzothiophene Derivatives in Vitro Focus
General Principles of SAR for Benzothiophene-Based Scaffolds
The benzothiophene (B83047) core is recognized as a "privileged structure" in medicinal chemistry, serving as a scaffold for a wide array of biologically active compounds. nih.gov SAR studies reveal that the biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and thiophene (B33073) rings. nih.govnih.gov
Key principles derived from various in vitro studies include:
Substitution at C2 and C3: The C2 and C3 positions of the thiophene ring are critical for modulating biological activity. For instance, in a series of NPY Y1 antagonists, systematic modification of the C-2 substituent resulted in a 1000-fold variation in receptor affinity. nih.gov Similarly, modifications at the C3 position with carboxamide groups have been shown to enhance anti-proliferative activity in cancer cell lines. nih.gov
Role of the Benzene Ring: Substitution on the fused benzene ring (positions C4, C5, C6, C7) also plays a significant role. The introduction of hydroxyl groups, for example, proved essential for the antifungal activity of certain benzothiophene-based di(hetero)arylamines. nih.gov
Impact of Functional Groups: The type of functional group is crucial. The introduction of basic side chains, such as dimethylaminopropyl groups, has been linked to prominent antiproliferative activity. rsc.org The presence of specific linkers, like an amino methylene (B1212753) group between a tail group and the benzothiophene core, can significantly affect enzymatic and cellular SAR. nih.gov The scaffold has been successfully derivatized to yield inhibitors for various enzymes and receptors, demonstrating its versatility. semanticscholar.orgresearchgate.net
These general principles suggest that the 3-[(1S)-1-Azidoethyl] group on the benzothiophene core likely serves as a key pharmacophoric feature, with its activity being finely tuned by additional substitutions on the heterocyclic system.
Stereochemical Influence of the Chiral Azidoethyl Moiety on In Vitro Biological Activities
Stereochemistry is a pivotal factor in pharmacology, as enantiomers of a chiral drug can exhibit markedly different biological activities, metabolic profiles, and toxicities. nih.govresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. nih.gov
For a molecule like 3-[(1S)-1-Azidoethyl]-1-benzothiophene, the chiral center is located on the ethyl group at the C3 position. It is highly probable that the two enantiomers, (1S) and (1R), would display distinct in vitro biological profiles.
Differential Target Binding: One enantiomer (the eutomer) typically fits more precisely into the binding site of a biological target, leading to a stronger interaction and higher potency. The other enantiomer (the distomer) may bind with lower affinity, be inactive, or even interact with a different target, potentially causing off-target effects. researchgate.net
Enantioselective Activity: Studies on other chiral compounds consistently demonstrate this principle. For example, only the (5S, αS) isomers of 3-Br-acivicin derivatives displayed significant antiplasmodial activity, suggesting stereoselective uptake or target interaction. nih.govresearchgate.net Similarly, the fungicidal activity of benzovindiflupyr (B602336) enantiomers showed that the (1S,4R) isomer had significantly higher biological activity against target pathogens. researchgate.net
While direct experimental data for the chiral azidoethyl moiety on a benzothiophene scaffold is lacking, the foundational principles of stereochemistry strongly suggest that the (1S) configuration would be critical for its specific biological activity, and its (1R) counterpart would likely exhibit a different potency or activity profile.
Systematic Analysis of Substituent Effects on the Benzothiophene Core on In Vitro Biological Profiles
The biological profile of a benzothiophene derivative can be systematically modified by altering substituents on the core structure. Based on extensive research on various benzothiophene analogs, the following effects can be anticipated. nih.govnih.gov
Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on the benzene portion of the scaffold can modulate the electron density of the entire ring system. These changes can influence the molecule's ability to participate in crucial interactions like hydrogen bonding or π-π stacking with a biological target, thereby altering its in vitro activity. nih.gov
Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky groups can create steric hindrance that prevents optimal binding, while smaller groups might fail to make necessary contacts. For instance, studies on α-hydroxyphosphonates with a benzothiophene scaffold found that derivatives with a trifluoromethyl group in the benzene ring showed the greatest cytotoxic effects on cancer cell lines, highlighting the impact of specific substitutions. d-nb.info
The following table summarizes observed substituent effects in various benzothiophene derivatives, which could guide the theoretical modification of a this compound scaffold.
| Position of Substitution | Substituent Type | Observed In Vitro Effect | Reference Compound Class |
| C2 | Phenyl ether with ortho/para groups | Synergistic increase in Y1 receptor binding affinity | NPY-1 Receptor Antagonists |
| C3 | Carboxamide | Enhanced anti-proliferative activity | Anticancer Agents |
| C5 | 1-methyl-1H-pyrazol | Enhanced anti-proliferative activity | Anticancer Agents |
| Benzene Ring | Hydroxy groups | Essential for antifungal activity | Di(hetero)arylamines |
| Benzene Ring | Trifluoromethyl group | Greatest cytotoxic effects | α-Hydroxyphosphonates |
This table is interactive and can be sorted by column.
Correlation of Absolute Configuration with In Vitro Biological Response
The absolute configuration of a chiral molecule is the precise three-dimensional arrangement of its atoms. Determining this configuration is essential for understanding its interaction with biological systems. nih.govnih.gov For this compound, the "(1S)" designation specifies the absolute configuration at the chiral carbon of the azidoethyl side chain.
The correlation between this specific configuration and the in vitro response is fundamental. As established, biological systems are stereoselective. Therefore, the biological response is expected to be directly linked to the (1S) configuration.
Eutomer vs. Distomer Activity: It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic activity, while the other (the distomer) is significantly less active or inactive. researchgate.net For example, in the chiral fungicide penconazole, the S-(-)-enantiomer showed significantly higher fungicidal activity against target phytopathogens compared to the R-(+)-enantiomer. researchgate.net
Mechanism of Stereoselectivity: This selectivity arises from the specific three-point interactions (or more) between the chiral molecule and the chiral binding site of the target protein. The precise spatial arrangement of the azido (B1232118) group, the methyl group, and the point of attachment to the benzothiophene ring in the (1S) configuration would allow for an optimal fit, maximizing non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The (1R) enantiomer, being a mirror image, would not be able to achieve the same optimal fit with the same binding site. nih.gov
Without experimental data on both the (1S) and (1R) enantiomers of 3-azidoethyl-1-benzothiophene, it is impossible to state which is the eutomer for a given activity. However, it is a certainty of medicinal chemistry that a significant difference in their in vitro biological responses would exist.
Advanced In Silico SAR Approaches: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR) for In Vitro Targets
In silico methods like molecular docking and QSAR are powerful tools for predicting and rationalizing the biological activity of novel compounds, guiding the design of more potent derivatives. researchgate.netresearchgate.net
Molecular Docking: Molecular docking simulations would place this compound into the three-dimensional structure of a putative protein target. This technique could:
Predict Binding Conformation: Determine the most likely orientation and conformation of the molecule within the active site.
Identify Key Interactions: Reveal specific interactions, such as hydrogen bonds between the azide (B81097) nitrogen atoms and receptor residues, or hydrophobic interactions involving the benzothiophene ring. Studies on other benzothiophene derivatives have successfully used docking to identify key residues (e.g., ARG394, GLU353, PHE404) crucial for ligand binding. researchgate.net
Explain Stereoselectivity: By docking both the (1S) and (1R) enantiomers, docking studies can provide a structural basis for their differential activity, showing why one enantiomer achieves a more stable and favorable binding mode than the other. nih.gov
Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would involve:
Descriptor Calculation: Quantifying various physicochemical properties (descriptors) of the molecules, such as steric, electronic, and hydrophobic parameters.
Model Generation: Creating a statistical model (e.g., using multiple linear regression or partial least squares) that relates these descriptors to the in vitro activity (e.g., IC₅₀ values). imist.maresearchgate.net
Predictive Power: A robust QSAR model can predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. QSAR studies on benzothiophenes have successfully identified key descriptors correlated with anticancer and antimicrobial activities. imist.ma For example, parameters related to steric and electrostatic interactions have been shown to be primarily responsible for the anticancer activity of certain benzothiophene hydroxamic acids. imist.ma
These computational approaches would be invaluable for exploring the SAR of this specific compound class, optimizing its structure for enhanced activity against a specific in vitro target, and providing a deeper understanding of its mechanism of action at the molecular level.
Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the in vitro biological and mechanistic investigations of the chemical compound "this compound."
Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this compound's antimicrobial properties, cytotoxicity, anticancer activity, or enzyme inhibition studies. Research in these areas has been conducted on the broader class of benzothiophene derivatives, but the specific data for the "this compound" variant is not present in the available search results.
Comprehensive in Vitro Biological Activity and Mechanistic Investigations
In Vitro Enzyme Inhibition Studies
Modulation of Key Cellular Signaling Pathways (e.g., NF-κB Activation)
Following extensive searches of scientific literature, no specific data or research articles were identified that describe the modulation of key cellular signaling pathways, including NF-κB activation, by the compound 3-[(1S)-1-Azidoethyl]-1-benzothiophene. The benzothiophene (B83047) scaffold is present in various biologically active molecules, and some derivatives have been shown to modulate inflammatory pathways. For instance, certain compounds are known to inhibit the activation of NF-κB, a crucial transcription factor in the inflammatory response. However, the specific effects of the azidoethyl substitution at the 3-position of the 1-benzothiophene core on this pathway have not been documented in the available literature.
Other In Vitro Pharmacological Activity Screenings (e.g., anti-inflammatory, antiviral, neuroprotective)
There is a lack of published in vitro pharmacological data specifically for this compound across various screening assays. While the broader class of benzothiophene and thiophene (B33073) derivatives has been investigated for a range of biological activities, the unique pharmacological profile of this specific compound remains uncharacterized in the public domain.
Anti-inflammatory Activity: General studies on benzothiophene derivatives indicate that this chemical family has potential anti-inflammatory properties. Some thiophene-based compounds have been reported to act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory drug discovery. However, specific anti-inflammatory screening results for this compound are not available.
Antiviral Activity: A number of benzo-heterocyclic compounds have demonstrated broad-spectrum antiviral activities against both RNA and DNA viruses. The efficacy of these compounds is often dependent on the specific substitutions on the heterocyclic ring. Without experimental data, the antiviral potential of this compound remains speculative.
Neuroprotective Activity: The neuroprotective potential of various chemical scaffolds has been an area of active research. However, no studies were found that specifically evaluated this compound for its ability to protect neuronal cells from damage in vitro.
Table 1: Summary of In Vitro Pharmacological Screenings for this compound
| Pharmacological Activity | Assay Type | Target/Cell Line | Outcome | Reference |
|---|---|---|---|---|
| Anti-inflammatory | COX/LOX Inhibition | Not Specified | Data Not Available | N/A |
| Antiviral | Cytopathic Effect (CPE) Assay | Not Specified | Data Not Available | N/A |
| Real-time PCR | Not Specified | Data Not Available | N/A | |
| Neuroprotective | Cell Viability Assay | Neuronal Cells | Data Not Available | N/A |
N/A: Not Available in published literature.
Mechanistic Investigations into Observed In Vitro Biological Responses and Target Identification
Due to the absence of reported in vitro biological activity for this compound, no mechanistic investigations or target identification studies have been published. Mechanistic studies are contingent upon observing a biological effect in initial screenings. For other benzothiophene derivatives with demonstrated bioactivity, such as anticancer effects, mechanistic studies have identified targets like nicotinamide (B372718) phosphoribosyltransferase (Nampt) or pathways like RhoA/ROCK. However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.
Table 2: Mechanistic and Target Identification Data for this compound
| Observed In Vitro Response | Investigated Mechanism | Identified Molecular Target(s) | Method of Investigation | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
N/A: Not Available in published literature.
Strategic Applications in Advanced Organic Synthesis and Materials Science Research
3-[(1S)-1-Azidoethyl]-1-benzothiophene as a Chiral Building Block in Complex Molecule Synthesis and Diversification
The precise three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in pharmaceuticals and biologically active compounds. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit different biological activities. The synthesis of single enantiomers is a significant challenge in organic chemistry. This compound serves as a valuable chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules.
The "(1S)" designation indicates a specific stereochemical configuration at the carbon atom bearing the azide (B81097) and ethyl groups. By using this enantiomerically pure starting material, chemists can control the stereochemistry of subsequent reaction products, avoiding the need for difficult chiral separations later in a synthetic sequence. The benzothiophene (B83047) core provides a rigid scaffold, while the azidoethyl group offers a versatile handle for a variety of chemical transformations. The azide can be reduced to a primary amine, which can then be used to form amides, imines, or other nitrogen-containing functionalities, all while retaining the original stereochemistry. This allows for the diversification of the molecular structure, leading to libraries of compounds for drug discovery and other applications.
Integration into π-Conjugated Systems for Organic Electronic Materials and Devices
The benzothiophene core of this compound is a π-conjugated system, meaning it has alternating single and double bonds that allow for the delocalization of electrons. This property is the foundation of organic electronic materials, which are used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Benzothiophene and its derivatives are known to be good organic semiconductors. nih.gov The planar structure of the benzothiophene unit facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. By incorporating this compound into larger π-conjugated polymers or small molecules, new materials with tailored electronic properties can be developed. The azidoethyl group can be used to attach the benzothiophene core to other aromatic units or to polymer backbones, allowing for fine-tuning of the material's energy levels and charge-carrying capabilities.
Development of Organic Field-Effect Transistors (OFETs) and their Performance Characteristics
Organic field-effect transistors (OFETs) are key components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. While specific data for this compound in OFETs is not available, the performance of related benzothiophene derivatives provides a benchmark for its potential.
Derivatives of benzothieno[3,2-b]benzothiophene (BTBT), a larger analogue of benzothiophene, have shown excellent performance in OFETs. For instance, dialkyl-substituted BTBTs have achieved solution-processed OFET mobilities greater than 1.0 cm²/Vs. nih.gov The performance of OFETs based on benzothiophene derivatives is highly dependent on the molecular packing and thin-film morphology. The side chains attached to the benzothiophene core play a crucial role in controlling these properties. The azidoethyl group in this compound could be modified to include solubilizing groups or groups that promote desirable intermolecular interactions, potentially leading to high-performance OFETs.
Below is a table summarizing the performance of some benzothiophene-based OFETs, which can serve as a reference for the potential of materials derived from this compound.
| Benzothiophene Derivative | Mobility (cm²/Vs) | On/Off Ratio | Processing Method |
| 2,7-diphenyl BTBT | up to 2.0 | > 10⁶ | Vapor-deposited |
| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 | > 10⁶ | Solution-processed |
| DNTT and derivatives | > 3.0 | > 10⁶ | Vapor-deposited |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 0.005 | > 10⁶ | Solution-shearing |
This table presents data for related benzothiophene derivatives to illustrate the potential performance, as specific data for this compound is not available.
Investigation of Photophysical Properties and Optoelectronic Device Applications
The photophysical properties of organic materials, such as their absorption and emission of light, are central to their use in optoelectronic devices like OLEDs and OPVs. The benzothiophene core is a chromophore that absorbs ultraviolet light. By extending the π-conjugation through chemical modification, the absorption and emission properties can be tuned across the visible spectrum.
The azide group on this compound provides a convenient route to attach other chromophores or to incorporate the benzothiophene unit into a polymer chain. This allows for the creation of materials with specific photophysical properties. For example, by clicking a fluorescent dye onto the azide, a new material with tailored emission characteristics for OLED applications could be synthesized. In the context of OPVs, the benzothiophene unit could act as an electron-donating component, and the azide could be used to attach an electron-accepting moiety, creating a donor-acceptor system for efficient charge separation.
The photophysical properties of interest for these applications include the absorption and emission wavelengths, the photoluminescence quantum yield (PLQY), and the excited-state lifetime. The table below shows typical photophysical data for a related benzothiophene derivative to provide context.
| Property | Value |
| Absorption Maximum (λabs) | 300-400 nm (typical for benzothiophene core) |
| Emission Maximum (λem) | Dependent on derivatization |
| Photoluminescence Quantum Yield (PLQY) | Varies with structure |
| HOMO Level | -5.0 to -5.5 eV |
| LUMO Level | -2.0 to -2.5 eV |
This table presents typical photophysical data for benzothiophene derivatives as specific data for this compound is not available.
Future Perspectives and Emerging Research Directions
Innovation in Novel Stereoselective and Sustainable Synthetic Routes
The development of efficient, environmentally benign, and stereocontrolled synthetic methodologies is paramount for advancing the study of chiral molecules like 3-[(1S)-1-Azidoethyl]-1-benzothiophene. Future research will likely focus on several key areas:
Asymmetric Catalysis: Moving beyond classical resolution, the development of novel chiral catalysts—whether transition-metal complexes, organocatalysts, or biocatalysts—for the direct asymmetric synthesis of the azidoethyl sidechain on the benzothiophene (B83047) core would be a significant advancement. This could involve asymmetric azidation of a corresponding ethyl-benzothiophene precursor or a stereoselective conjugate addition of an azide (B81097) source.
C-H Activation: Modern synthetic strategies increasingly rely on direct C-H functionalization, which minimizes pre-functionalization steps, reduces waste, and improves atom economy. numberanalytics.com Future routes could explore the regioselective C-H activation of a benzothiophene starting material, followed by a stereocontrolled installation of the 1-azidoethyl group.
Electrochemical Synthesis: Green chemistry principles are pushing for the adoption of methods that avoid harsh reagents and transition metal catalysts. nih.gov Electrochemical synthesis offers a promising alternative for constructing benzothiophene motifs and potentially for introducing the azide functionality under mild conditions, thereby reducing the environmental impact of the synthesis. nih.gov
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, mixing), improve safety (especially when working with energetic compounds like azides), and allow for easier scalability. stanford.edu Adapting and optimizing the synthesis of this compound for flow chemistry setups would represent a significant step towards its efficient and safe production for broader applications.
Broadening the Scope of Azide-Based Click Chemistry for Diverse Chemical Libraries
The azide group is a powerful chemical handle, renowned for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". interchim.fraatbio.com This reaction's reliability, specificity, and biocompatibility make it ideal for generating large and diverse molecular libraries. Future efforts will concentrate on:
Combinatorial Synthesis: Utilizing this compound as a central scaffold, combinatorial libraries can be rapidly synthesized by reacting it with a wide array of terminal alkynes. atto-tec.com These alkynes can bear different pharmacophores, solubilizing groups, or reporter tags (like fluorophores), leading to a diverse set of 1,2,3-triazole-containing benzothiophene derivatives for high-throughput screening.
Bioconjugation: The click reaction is exceptionally well-suited for bioconjugation, allowing the covalent attachment of molecules to proteins, nucleic acids, and even cells under physiological conditions. nih.gov Future research could involve "clicking" the benzothiophene scaffold onto biological macromolecules to study drug-target interactions, develop targeted therapeutic agents, or create novel imaging probes.
Macrocyclization: Azide-alkyne cycloadditions can be employed in an intramolecular fashion to synthesize macrocyclic compounds. nih.gov By designing precursors that contain both the benzothiophene-azide motif and an alkyne tethered by a suitable linker, novel macrocycles can be generated. Such conformationally constrained molecules are of high interest in drug discovery for their potential to enhance binding affinity and selectivity. nih.gov
Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design
Computational chemistry is an indispensable tool for modern chemical research, providing insights that accelerate discovery and reduce experimental costs. For this compound, computational modeling can be applied in several ways:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model proposed synthetic pathways. nih.gov This allows for the calculation of transition state energies and the elucidation of detailed reaction mechanisms, aiding in the optimization of reaction conditions and the prediction of stereochemical outcomes. researchgate.net
Predictive QSAR Models: By synthesizing a library of derivatives and evaluating their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net These models use computational descriptors to correlate a molecule's structure with its activity, enabling the prediction of the biological potential of yet-unsynthesized compounds and guiding the rational design of more potent analogues. researchgate.net
Molecular Docking and Dynamics: For compounds showing promising biological activity, molecular docking simulations can predict the binding mode and affinity of the benzothiophene scaffold within the active site of a target protein. researchgate.net Subsequent molecular dynamics simulations can then provide a deeper understanding of the stability of the ligand-protein complex and the key interactions governing molecular recognition.
Design and Synthesis of Novel Benzothiophene-Azide Hybrid Scaffolds for In Vitro Biological Target Validation
The benzothiophene nucleus is a "privileged scaffold" found in numerous pharmacologically active compounds, including antifungal and anticancer agents. numberanalytics.commalayajournal.org The strategic combination of this core with the azide handle and subsequent triazole formation opens avenues for creating novel hybrid molecules for biological screening.
Hybridization with Known Pharmacophores: A promising strategy involves the synthesis of hybrid molecules that combine the benzothiophene-azide core with other known bioactive scaffolds (e.g., isatin, acylhydrazone) via a triazole linker. nih.govnih.gov This molecular hybridization approach aims to create synergistic effects or multi-target agents. For instance, designing hybrids to target multidrug-resistant strains of bacteria like Staphylococcus aureus or Mycobacterium tuberculosis is a key area of interest. nih.govnih.gov
Screening Against Diverse Targets: The benzothiophene scaffold has shown a broad range of activities. malayajournal.orgias.ac.in Future research should involve screening libraries derived from this compound against a wide panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in microbial pathogenesis, to identify new therapeutic leads.
Structure-Activity Relationship (SAR) Studies: Following initial screening hits, systematic SAR studies will be crucial. numberanalytics.com This involves synthesizing focused libraries of analogues where specific parts of the molecule—such as substituents on the benzothiophene ring, the length of the linker to the triazole, and the group attached to the triazole—are systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Exploration of New Avenues in Materials Science through Tailored Structural Modifications
Beyond pharmaceuticals, the benzothiophene core is a valuable building block in materials science, particularly for organic electronics, due to its planar, π-conjugated system. numberanalytics.comresearchgate.net The introduction of the azidoethyl group and its subsequent modification provides a novel handle to tune material properties.
Organic Semiconductors: Benzothiophene derivatives are known for their high charge carrier mobility and are used in applications like organic field-effect transistors (OFETs). researchgate.netrsc.org Tailored structural modifications of the this compound scaffold, for instance by "clicking" on extended π-conjugated systems, could lead to new p-type or n-type organic semiconductors with tunable electronic properties. mdpi.com
Functional Polymers: The azide group can serve as a reactive site for polymerization or for grafting the benzothiophene unit onto existing polymer backbones. This could lead to the development of novel functional materials, such as conductive polymers or materials with unique optical properties, where the benzothiophene moiety imparts specific electronic or photophysical characteristics.
Nanoscience Applications: The thermal and photophysical properties of benzothiophene derivatives can be explored at the nanoscale. iemn.frbohrium.com By attaching the scaffold to nanoparticles or surfaces via click chemistry, novel hybrid nanomaterials could be created for applications in sensing, imaging, or nanoelectronics. The stereochemistry of the (1S)-1-azidoethyl group could also be explored for its potential to induce chiral self-assembly in thin films.
Q & A
Q. What statistical approaches address variability in synthetic yield across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
